molecular formula C13H9ClN2O4 B4963938 2-chloro-4-nitrobenzyl nicotinate

2-chloro-4-nitrobenzyl nicotinate

Cat. No.: B4963938
M. Wt: 292.67 g/mol
InChI Key: YWLZELWKCYKPGQ-UHFFFAOYSA-N
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Description

2-chloro-4-nitrobenzyl nicotinate is an organic compound that combines the structural features of both nicotinic acid and 2-chloro-4-nitrobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitrobenzyl nicotinate typically involves the esterification of nicotinic acid with 2-chloro-4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitrobenzyl nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-nitrobenzyl nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzyl nicotinate involves its hydrolysis to release nicotinic acid, which then exerts its biological effects. Nicotinic acid acts on G-protein-coupled receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in various physiological effects, including lipid metabolism regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-nitrobenzyl nicotinate is unique due to its combination of the nicotinic acid moiety with the 2-chloro-4-nitrobenzyl group. This structural feature allows it to serve as a prodrug for nicotinic acid, providing a controlled release mechanism and potentially enhancing its therapeutic efficacy .

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-12-6-11(16(18)19)4-3-10(12)8-20-13(17)9-2-1-5-15-7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLZELWKCYKPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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